molecular formula C14H18O2 B1609968 8-Phenyl-1,4-dioxaspiro[4,5]decane CAS No. 25163-93-3

8-Phenyl-1,4-dioxaspiro[4,5]decane

Cat. No.: B1609968
CAS No.: 25163-93-3
M. Wt: 218.29 g/mol
InChI Key: PSNYNMATNZGQSI-UHFFFAOYSA-N
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Description

8-Phenyl-1,4-dioxaspiro[4.5]decane is a bicyclic ketal characterized by a spiro junction at the 8th position of a 1,4-dioxane ring fused to a cyclohexane moiety, with a phenyl substituent at the spiro carbon. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis. For example, it is utilized in the synthesis of CDK9 inhibitors (e.g., compound 8m), albeit with modest yields (6% via one-pot reactions) . Its phenyl group plays a pivotal role in stabilizing radical cations during photocatalyzed C–C bond activation and fluorination, a reactivity absent in non-aryl-substituted analogs like 6-methyl- or unsubstituted 1,4-dioxaspiro[4.5]decane . Additionally, derivatives of this scaffold exhibit fungicidal activity, highlighting its versatility .

Properties

CAS No.

25163-93-3

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

8-phenyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C14H18O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-14/h1-5,13H,6-11H2

InChI Key

PSNYNMATNZGQSI-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C3=CC=CC=C3)OCCO2

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of spiro[4.5]decane derivatives are highly sensitive to substituents at the 8th position. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Substituent/Modification Activity/Application Synthesis & Stability Notes References
8-Phenyl-1,4-dioxaspiro[4.5]decane Phenyl group CDK9 inhibition; radical cation stabilization 6% yield (Method A); aryl-dependent stability [1, 4, 5]
8-Methyl-1,4-dithia-8-azaspiro[4.5]decane Methyl, dithia, aza High anti-mycobacterial activity (low MIC) Activity lost upon oxygen substitution [2]
2-Methylol-1,4-dioxaspiro[4.5]decane Methylol group Polymer precursor (erythritol ketalization) >95% yield with Hβ catalyst [13]
8-Amino-1,4-dioxaspiro[4.5]decane Amino group Organic synthesis intermediate Soluble in ethanol/DMF; limited toxicity data [16, 18]
Buspirone Azaspirodecanedione + phenyl substituent Anxiolytic agent (5-HT1A agonist) Clinically approved; no sedative effects [15]

Stability and Reactivity

  • The phenyl group stabilizes radical cations (bond elongation: 2.94 Å vs. 1.64–1.94 Å in non-aryl analogs), enabling selective C–C bond cleavage and fluorination .
  • Heteroatom substitutions (e.g., sulfur in dithia-aza derivatives) enhance bioactivity but may reduce synthetic accessibility .

Preparation Methods

Grignard Reaction with Cyclohexanedione Monoethylene Ketal

The most commonly reported laboratory synthesis of 8-phenyl-1,4-dioxaspirodecane involves the nucleophilic addition of phenylmagnesium bromide to 1,4-cyclohexanedione monoethylene ketal, which forms the spirocyclic alcohol intermediate (8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol). This method is well-documented and provides good yields.

Procedure Overview:

  • Starting materials: 1,4-cyclohexanedione monoethylene ketal and phenylmagnesium bromide (prepared from bromobenzene and magnesium in tetrahydrofuran).
  • Conditions: The ketal is dissolved in tetrahydrofuran under an inert argon atmosphere and cooled to 0 °C.
  • Addition: Phenylmagnesium bromide is added dropwise, and the reaction mixture is stirred overnight at room temperature.
  • Workup: The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, and purified by flash chromatography.
  • Yield: Approximately 70% yield of the desired spirocyclic alcohol as a white solid.

Key Data:

Parameter Value
Starting material amount 1.5 g (9.6 mmol) ketal
Phenylmagnesium bromide 20 mL (19.22 mmol)
Solvent Tetrahydrofuran (THF)
Reaction temperature 0 °C to room temperature
Purification method Flash chromatography (AcOEt/Petroleum ether 1:1)
Product melting point 98–100 °C
Yield 70%

This method is reliable for synthesizing the spirocyclic alcohol intermediate, which can be further transformed or used directly depending on the application.

Alternative Halogenation and Substitution Routes

Another approach involves the halogenation of the corresponding spirocyclic alcohol to form 8-bromo-1,4-dioxaspirodecane, which can serve as a versatile intermediate for further functionalization.

Halogenation Procedure:

  • The spirocyclic alcohol is reacted with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dry dichloromethane at 0 °C.
  • The reaction proceeds over 24 hours to yield the bromo derivative.
  • This intermediate can then be used for nucleophilic substitution reactions or other transformations.

This method is useful for modifying the spirocyclic core and introducing other functional groups at the 8-position.

Photochemical and Catalytic Approaches

Recent advances include photochemical methods and catalytic reactions to prepare or derivatize the spirocyclic structure, though these are more commonly applied to analogs or derivatives rather than the parent 8-phenyl-1,4-dioxaspirodecane itself.

For example, photoredox catalysis has been used to functionalize spirocyclic compounds under mild conditions, employing visible light and specific catalysts to achieve selective transformations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Grignard Addition to Ketal Phenylmagnesium bromide, THF, 0 °C to RT ~70 Direct formation of spirocyclic alcohol
Halogenation of Spiro Alcohol CBr4, PPh3, CH2Cl2, 0 °C, 24 h Not specified Produces bromo intermediate for further reactions
Photochemical Functionalization Visible light, photoredox catalysts Variable Applied mainly to derivatives
Amination of Alkene Precursors Electron-deficient amines, heat, solvent 68-82 Forms aminolactones, related structures

Research Findings and Notes

  • The Grignard reaction route is the most straightforward and widely used laboratory method, providing moderate to good yields with manageable reaction conditions.
  • Halogenation using CBr4 and PPh3 is a classical method to convert alcohols to bromides, enabling further synthetic elaboration.
  • Photochemical methods offer potential for mild and selective transformations but require specialized equipment and catalysts.
  • The spirocyclic structure’s stability under these reaction conditions allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Q & A

Q. What are the optimal synthetic conditions for 8-Phenyl-1,4-dioxaspiro[4.5]decane derivatives?

  • Methodological Answer : Synthesis typically involves refluxing with p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) for 12–24 hours. Temperature control (80–100°C) and stoichiometric ratios of precursors (e.g., tetrahydropyran derivatives and aryl halides) are critical for yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can the spirocyclic core structure be confirmed experimentally?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to identify the spirocyclic junction (e.g., quaternary carbon resonance at δ 100–110 ppm). IR spectroscopy verifies the dioxolane ring (C-O-C stretch at 1050–1150 cm1^{-1}). X-ray crystallography is definitive for stereochemical confirmation .

Q. What biological assays are suitable for preliminary activity screening?

  • Methodological Answer : Standard assays include:
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC50_{50} reported as low as 20 µM for related compounds) .
  • Neuroprotection : Glutamate-induced oxidative stress models in neuronal cells .
  • Antioxidant Activity : DPPH radical scavenging in liver homogenate (IC50_{50} ~156 µM) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew activity .
  • Standardized Assay Conditions : Replicate studies under controlled oxygen levels, pH, and serum-free media to minimize variability .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 or β-amyloid, clarifying mechanism-driven contradictions .

Q. What strategies improve synthetic scalability for industrial research applications?

  • Methodological Answer :
  • Continuous Flow Reactors : Reduce reaction times and improve yield consistency (e.g., 8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane synthesis in <6 hours) .
  • Solvent Optimization : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

Q. How can structure-activity relationships (SAR) be explored for spirocyclic derivatives?

  • Methodological Answer :
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) to the phenyl ring to assess changes in cytotoxicity .
  • Stereochemical Analysis : Compare enantiomers (e.g., (7R,8S) vs. (7S,8R)) using chiral HPLC to isolate bioactive conformers .

Data Contradiction Analysis

Q. Why do antioxidant and cytotoxic activities vary significantly across similar compounds?

  • Resolution Framework :
  • Redox Potential Measurement : Cyclic voltammetry quantifies electron-donating capacity, correlating with antioxidant efficacy .
  • Apoptosis Pathway Analysis : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic cell death, clarifying cytotoxic mechanisms .

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